N-(4-Methylcyclohexyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine
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Overview
Description
N-(4-Methylcyclohexyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine is a nitrogen-containing heterocyclic compound. This compound features a pyrazole ring fused with a pyrazine ring, making it part of the pyrazolopyrazine family. Compounds with this scaffold have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methylcyclohexyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine can be achieved through various methods, including cyclization, ring annulation, cycloaddition, and direct C-H arylation . One common approach involves the reaction of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles with aniline at room temperature under ethanol in the presence of a catalyst .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-Methylcyclohexyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, lithium aluminum hydride, and various halogenating agents. Reaction conditions typically involve controlled temperatures, solvents like ethanol or methanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine or alkyl derivatives .
Scientific Research Applications
N-(4-Methylcyclohexyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine has numerous scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial, antiviral, and antifungal properties.
Medicine: Explored for its potential as an antitumor and kinase inhibitory agent.
Industry: Utilized in the development of new pharmaceuticals and organic materials
Mechanism of Action
The mechanism of action of N-(4-Methylcyclohexyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine involves its interaction with specific molecular targets and pathways. This compound has been shown to inhibit kinase activity, which plays a crucial role in cell signaling and regulation. By inhibiting kinase activity, it can disrupt the proliferation of cancer cells and induce apoptosis .
Comparison with Similar Compounds
Similar Compounds
- Pyrazolo[3,4-d]thiazoles
- Pyrazolo[4,3-d]thiazoles
- Pyrazolo[4,3-b][1,4]thiazines
- Pyrazolo[3,4-b][1,4]-thiazines
Uniqueness
N-(4-Methylcyclohexyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine stands out due to its unique combination of a pyrazole ring fused with a pyrazine ring, along with the presence of a 4-methylcyclohexyl and phenyl group. This unique structure contributes to its diverse biological activities and potential therapeutic applications .
Properties
CAS No. |
87594-86-3 |
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Molecular Formula |
C18H21N5 |
Molecular Weight |
307.4 g/mol |
IUPAC Name |
N-(4-methylcyclohexyl)-1-phenylpyrazolo[3,4-b]pyrazin-5-amine |
InChI |
InChI=1S/C18H21N5/c1-13-7-9-14(10-8-13)21-17-12-19-18-16(22-17)11-20-23(18)15-5-3-2-4-6-15/h2-6,11-14H,7-10H2,1H3,(H,21,22) |
InChI Key |
UWRPVQFQIVTQGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)NC2=CN=C3C(=N2)C=NN3C4=CC=CC=C4 |
Origin of Product |
United States |
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